molecular formula C11H11NO5 B14842665 [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid CAS No. 1393547-35-7

[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid

Cat. No.: B14842665
CAS No.: 1393547-35-7
M. Wt: 237.21 g/mol
InChI Key: PJJDROLPAAPDEL-UHFFFAOYSA-N
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Description

[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with acetyl and methoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and effectiveness in producing high yields of the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: The presence of both acetyl and methoxycarbonyl groups in [4-Acetyl-6-(methoxycarbonyl)pyridin-2-YL]acetic acid imparts unique chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1393547-35-7

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

2-(4-acetyl-6-methoxycarbonylpyridin-2-yl)acetic acid

InChI

InChI=1S/C11H11NO5/c1-6(13)7-3-8(5-10(14)15)12-9(4-7)11(16)17-2/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

PJJDROLPAAPDEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)OC)CC(=O)O

Origin of Product

United States

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